1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one
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Overview
Description
1,2,7,7a-Tetrahydro-3H-pyrrolizin-3-one: is a heterocyclic organic compound that belongs to the pyrrolizine family. This compound is characterized by a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring. It is known for its insecticidal properties and has been isolated from various microbial sources, including Streptomyces griseus .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,7,7a-Tetrahydro-3H-pyrrolizin-3-one can be synthesized through microbial fermentation. The compound has been isolated from shaken cultures of Streptomyces griseus. The fermentation process involves growing the microorganism aerobically at 28°C for four days in a medium containing starch, soybean flour, distiller’s solubles, molasses, and calcium carbonate. The culture filtrate is then lyophilized and extracted with a mixture of ethyl acetate, methanol, and acetone (4:1:4). The compounds are isolated by column chromatography and purified by preparative thin-layer chromatography .
Industrial Production Methods: The industrial production of this compound follows similar microbial fermentation processes, with optimization for large-scale production. The use of bioreactors and controlled fermentation conditions ensures consistent yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,2,7,7a-Tetrahydro-3H-pyrrolizin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions, and amines are commonly used.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolizine derivatives.
Scientific Research Applications
1,2,7,7a-Tetrahydro-3H-pyrrolizin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its insecticidal properties and effects on embryonic development in fish.
Industry: Used in the development of bioinsecticides and herbicides.
Mechanism of Action
The mechanism of action of 1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one involves its interaction with biological targets, leading to its insecticidal and herbicidal effects. The compound affects the embryonic development of fish and exhibits low herbicidal activity against wheat and rice seedlings. The exact molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
- 5,6,7,7a-Tetrahydro-3H-pyrrolizin-3-one
- 5,6,7,7a-Tetrahydro-3H-pyrrolizin-7a-ol-3-one
Comparison: 1,2,7,7a-Tetrahydro-3H-pyrrolizin-3-one is unique due to its specific structure and biological activity. Compared to similar compounds like 5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one and 5,6,7,7a-tetrahydro-3H-pyrrolizin-7a-ol-3-one, it exhibits distinct insecticidal properties and effects on embryonic development. These differences highlight its potential for specific applications in bioinsecticide development and other scientific research areas .
Properties
IUPAC Name |
1,2,7,8-tetrahydropyrrolizin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1,5-6H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMJEDRUCJRJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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